molecular formula C20H22N2O4 B2403819 2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941889-72-1

2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2403819
CAS No.: 941889-72-1
M. Wt: 354.406
InChI Key: LMDPCJUCUXVSLA-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C20H22N2O4 and a molecular weight of 354.406 g/mol. This compound has garnered attention in the scientific community due to its potential therapeutic applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: A similar compound with a different substitution pattern on the phenyl ring.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-one: Another compound with similar structural features.

Uniqueness

2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the pyrrolidinone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-9-10-14(12-15(13)22-11-5-8-18(22)23)21-20(24)19-16(25-2)6-4-7-17(19)26-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPCJUCUXVSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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